molecular formula C17H14Br2N2 B14260258 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole CAS No. 155857-14-0

4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole

Katalognummer: B14260258
CAS-Nummer: 155857-14-0
Molekulargewicht: 406.1 g/mol
InChI-Schlüssel: ASSICUPKDNESOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole is a chemical compound known for its unique structure and reactivity. It features a pyrazole ring substituted with bromomethyl and phenyl groups, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole typically involves the bromination of 1,3-diphenyl-1H-pyrazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to crosslinking and intercalation, which disrupts DNA replication and transcription processes. This property makes it a potential candidate for anticancer drug development .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

155857-14-0

Molekularformel

C17H14Br2N2

Molekulargewicht

406.1 g/mol

IUPAC-Name

4,5-bis(bromomethyl)-1,3-diphenylpyrazole

InChI

InChI=1S/C17H14Br2N2/c18-11-15-16(12-19)21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI-Schlüssel

ASSICUPKDNESOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C(=C2CBr)CBr)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.